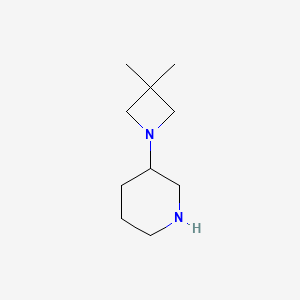

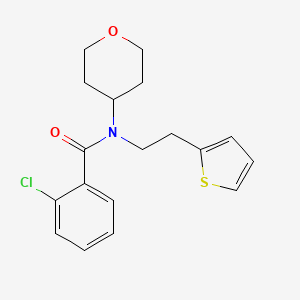

![molecular formula C18H23F3N2O2 B2735369 2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide CAS No. 866156-67-4](/img/structure/B2735369.png)

2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Stereochemically Controlled Synthesis

Research has demonstrated the ability to synthesize spirocyclic ethers and lactones with medium-sized carbocyclic rings through a process involving phenylthio migration. This method allows for control over stereochemistry, producing 1-oxaspiro[4.n]alkanes and alkan-2-ones with various ring sizes. This synthesis pathway highlights the compound's utility in creating structurally complex spirocyclic frameworks (Chibale et al., 1993).

Spirocyclohexadienones Synthesis

Another study focused on the dienone-phenol rearrangement of 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes, leading to the formation of substituted N-[2-(p-hydroxyphenyl)ethyl] carboxylic acid amides. This research provides insights into the reactivity of spiro compounds under acid-mediated hydrolytic cleavage conditions (Glushkov et al., 2011).

Antituberculosis and Cytotoxicity Evaluation

A series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives was synthesized and evaluated for antituberculosis activity and cytotoxicity against a panel of human tumor cell lines. This research underscores the potential therapeutic applications of structurally related compounds in treating tuberculosis and cancer (Güzel et al., 2006).

Crystal Structure Analysis

Research on diflunisal carboxamides related to the compound has contributed to the understanding of molecular packing and intermolecular interactions in crystals. These findings are crucial for drug design, allowing for the optimization of drug-receptor interactions (Zhong et al., 2010).

Antibacterial Agents

Exploration of spirocyclic derivatives of ciprofloxacin has revealed a series of compounds with antibacterial activity against specific strains of bacteria. This research highlights the compound's role in developing new antibacterial agents, particularly in the fight against drug-resistant bacterial infections (Lukin et al., 2022).

Properties

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O2/c1-13-12-23(17(25-13)9-4-2-3-5-10-17)16(24)22-15-8-6-7-14(11-15)18(19,20)21/h6-8,11,13H,2-5,9-10,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARNRQPSEMJMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)

![2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2735293.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2735301.png)

![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)